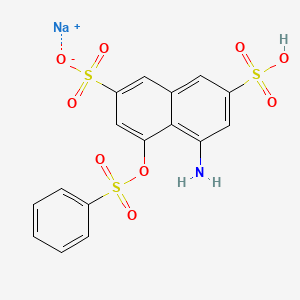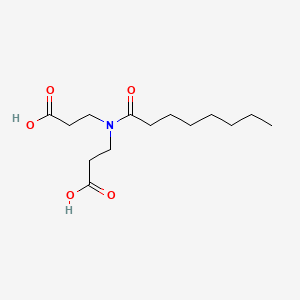
p-(Octadecyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Octadecyl)toluene: is an organic compound with the molecular formula C25H44 and a molecular weight of 344.6169 g/mol . It is a derivative of toluene, where the para position of the benzene ring is substituted with an octadecyl group. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of p-toluenesulfonate: One common method involves the reaction of n-octadecyl p-toluenesulfonate with p-tolylmagnesium bromide . This reaction typically requires a Grignard reagent and is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Grafting and Sol-Gel Methods: In some cases, octadecyl groups can be grafted onto silica surfaces using sol-gel methods.
Industrial Production Methods: Industrial production of p-(Octadecyl)toluene often involves large-scale alkylation reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-(Octadecyl)toluene can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Nitro compounds, sulfonic acids, halogenated compounds.
Applications De Recherche Scientifique
Chemistry:
Surface Modification: p-(Octadecyl)toluene is used to modify silica surfaces to control hydrophobicity and hydrophilicity.
Chromatography: It is used in high-performance liquid chromatography (HPLC) as a stationary phase for the separation of various compounds.
Biology and Medicine:
Industry:
Mécanisme D'action
The mechanism of action of p-(Octadecyl)toluene primarily involves its hydrophobic interactions. The long octadecyl chain provides a hydrophobic surface, which can interact with other hydrophobic molecules or surfaces. This property is utilized in applications such as chromatography and surface modification.
Comparaison Avec Des Composés Similaires
p-(Octadecyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
p-(Hexadecyl)toluene: Similar structure but with a shorter hexadecyl chain.
Uniqueness: p-(Octadecyl)toluene is unique due to its specific combination of a long octadecyl chain and a methyl-substituted benzene ring. This combination provides distinct hydrophobic properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
94135-41-8 |
|---|---|
Formule moléculaire |
C25H44 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
1-methyl-4-octadecylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22-20-24(2)21-23-25/h20-23H,3-19H2,1-2H3 |
Clé InChI |
GZOSYOSHWZZRQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


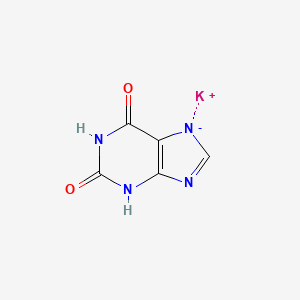
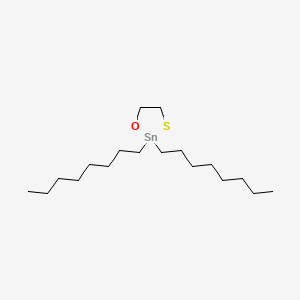
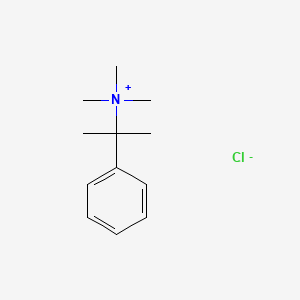
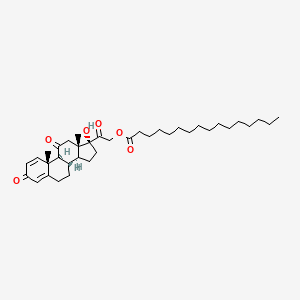

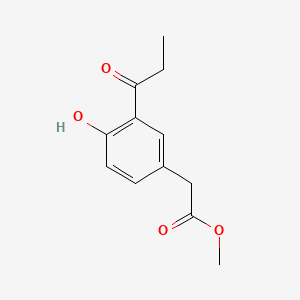

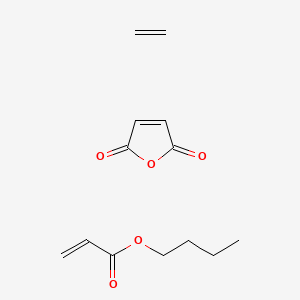
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
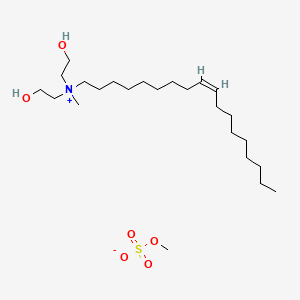
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide](/img/structure/B12674111.png)
